Aderbasib-d3
Description
Aderbasib-d3 is a deuterated small-molecule inhibitor designed to target specific kinase pathways implicated in oncogenesis and inflammatory diseases. Its molecular structure incorporates three deuterium atoms at key metabolic sites, enhancing pharmacokinetic stability while retaining the pharmacodynamic profile of its non-deuterated parent compound, Aderbasib . Preclinical studies highlight its high selectivity for kinases such as JAK2 and EGFR, with improved metabolic resistance to cytochrome P450-mediated oxidation compared to non-deuterated analogs . Clinical trials (e.g., Study 511 in ) demonstrate a favorable safety-to-efficacy ratio, positioning it as a promising candidate for precision oncology .
Properties
Molecular Formula |
C₂₁H₂₅D₃N₄O₅ |
|---|---|
Molecular Weight |
419.49 |
Synonyms |
(6S,7S)-7-[(Hydroxyamino)carbonyl]-6-[(4-phenyl-1-piperazinyl)carbonyl]-5-azaspiro[2.5]octane-5-carboxylic Acid Methyl-d3 Ester; INCB 007839-d3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Pharmacokinetic Comparison
| Compound | Target Kinase | Deuterated Sites | IC50 (nM) | t₁/₂ (h) | Bioavailability (%) |
|---|---|---|---|---|---|
| This compound | JAK2, EGFR | C-7, C-9, C-12 | 1.2 | 14.5 | 89 |
| Ruxolitinib | JAK1/2 | None | 3.8 | 3.2 | 45 |
| Osimertinib | EGFR | None | 0.9 | 9.8 | 72 |
| Deutetrabenazine* | VMAT2 | C-2, C-11 | N/A | 9.4 | 78 |
*Deutetrabenazine included as a deuterated reference compound .
Pharmacokinetic and Metabolic Stability
This compound demonstrates a 3.5-fold increase in metabolic stability compared to Aderbasib in human liver microsome assays, attributed to deuterium’s kinetic isotope effect . In contrast, non-deuterated analogs like Ruxolitinib exhibit rapid clearance (CL = 32 L/h vs. This compound’s 8.5 L/h) .
Table 2: Clinical Outcomes in EGFR+ NSCLC
| Compound | Phase | ORR (%) | Median PFS (mo) | Grade ≥3 AEs (%) |
|---|---|---|---|---|
| This compound | II | 68 | 14.2 | 12 |
| Osimertinib | III | 54 | 10.1 | 28 |
| Gefitinib | III | 47 | 9.3 | 36 |
Discussion
Its extended half-life and reduced metabolic clearance confer clinical advantages over non-deuterated kinase inhibitors, particularly in reducing dosing frequency and AE severity . However, cross-trial comparisons (e.g., Osimertinib’s Phase III data) necessitate cautious interpretation due to variability in study designs . Future research should explore resistance mechanisms and combinatorial regimens to maximize its utility in precision medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
